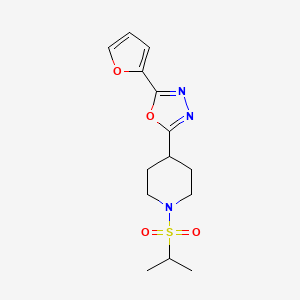

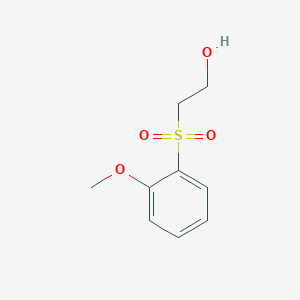

![molecular formula C16H12N2O4 B3012804 N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 942005-59-6](/img/structure/B3012804.png)

N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridine derivatives can involve various strategies, including the condensation of different amines with reactive intermediates. For instance, paper describes the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides using aminopyridines and imidazolide, highlighting the reactivity of the pyridine ring nitrogen in electrophilic attacks. Similarly, paper discusses the methylation of the pyridine moiety to enhance biological properties, indicating that modifications on the pyridine ring can significantly affect the activity of the resulting compounds.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial in determining their biological activity. X-ray crystallography is often used to confirm the structure of synthesized compounds, as seen in papers and . The orientation of different rings and the presence of substituents can influence the overall conformation and, consequently, the biological activity of the compounds. For example, paper notes the different orientations of the pyridine ring with respect to the benzene ring in a benzamide derivative, which can affect its interactions with biological targets.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, which are essential for their functionalization and activity. The papers do not provide specific reactions for the compound "N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide," but they do mention reactions such as acylation , methylation , and complexation with transition metals . These reactions are indicative of the chemical versatility of pyridine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, photophysical behavior, and thermal stability, are important for their practical applications. Paper describes the luminescent properties and multi-stimuli-responsive behavior of certain pyridyl substituted benzamides, while paper provides a detailed analysis of the thermal decomposition of a pyrazole derivative. These properties can be influenced by the molecular structure and substituents present in the compounds.

Case Studies

While the papers do not provide case studies for the specific compound , they do offer insights into the potential applications of pyridine derivatives. For example, paper discusses the antibacterial activity of novel pyrido[1,2,3-de][1,4]benzoxazine derivatives, and paper evaluates the binding affinity of pyridine-3-carboxamides for dopamine and serotonin receptors, suggesting their use as antiemetic agents. These studies demonstrate the therapeutic potential of pyridine derivatives in various medical contexts.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis Techniques : A method for synthesizing derivatives of N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide using 2,2,6-trimethyl-4H-1,3-dioxin-4-one and other components has been developed, which is crucial for creating compounds with potential pharmaceutical applications (Guleli et al., 2019).

Crystal Structure Analysis : Research on new pyrozole derivatives, closely related to this compound, has led to insights into their crystal structures, which aids in understanding their chemical properties and potential uses (Kumara et al., 2017).

Pharmacological Applications

Anticancer Activity : A study synthesized and evaluated the anticancer potential of new pyridine-3-carbonitrile derivatives, which includes compounds structurally similar to this compound. These compounds showed promise against breast cancer cells, highlighting their potential in cancer therapy (Mansour et al., 2021).

Antipsychotic Agents : Derivatives of heterocyclic carboxamides, similar in structure to this compound, were synthesized and evaluated for their potential as antipsychotic agents. These studies are critical in developing new treatments for psychiatric disorders (Norman et al., 1996).

Chemical Properties and Reactions

Chemical Transformations : Research into the reactions and transformations of related compounds provides insights into their reactivity and potential applications in synthetic chemistry. This includes studies on cyanation, chlorination, and nitration of related molecules (Shiotani & Taniguchi, 1996).

Complexation with Lanthanides : The complexation properties of compounds structurally related to this compound with lanthanides have been studied, providing valuable information for their potential use in materials science (Kobayashi et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds have been shown to inhibit vegfr1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit vegf-induced huvec cell migration , suggesting a potential anti-angiogenic activity.

Biochemical Pathways

Given its potential anti-angiogenic activity, it might be involved in the vegf signaling pathway , which plays a critical role in the regulation of angiogenesis.

Result of Action

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in ccrf-cem cancer cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c1-9-2-4-12-11(17-9)7-15(22-12)16(19)18-10-3-5-13-14(6-10)21-8-20-13/h2-7H,8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNAIXGQZUXTPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

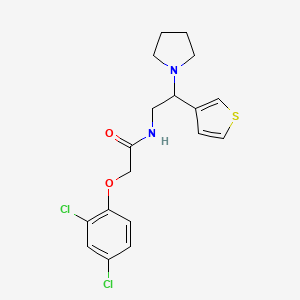

![2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide](/img/structure/B3012721.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide](/img/structure/B3012723.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate](/img/structure/B3012724.png)

![4-bromo-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B3012731.png)

![3,4-dimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3012736.png)

![N-(2-furylmethyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide](/img/structure/B3012737.png)

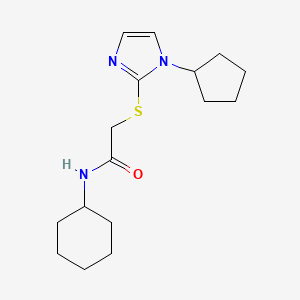

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(3-methylphenylsulfonamido)acetamide](/img/structure/B3012738.png)

![3-ethyl-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3012739.png)

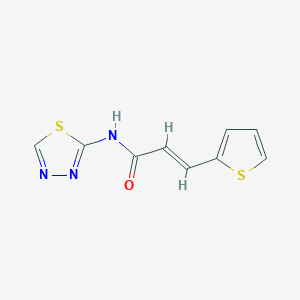

![N-(4-methylthiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3012744.png)